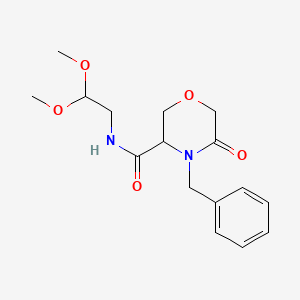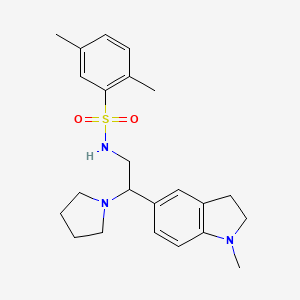![molecular formula C19H22N6O3 B2380688 8-(2-((3-metoxifenil)amino)etil)-1,3,7-trimetil-1H-imidazo[2,1-f]purina-2,4(3H,8H)-diona CAS No. 923152-13-0](/img/structure/B2380688.png)
8-(2-((3-metoxifenil)amino)etil)-1,3,7-trimetil-1H-imidazo[2,1-f]purina-2,4(3H,8H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
BenchChem offers high-quality 8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal y Farmacología
Este compuesto exhibe propiedades prometedoras en el campo de la química medicinal y la farmacología. Algunas aplicaciones notables incluyen:
- Actividad Antitumoral: La hexametilmelamina (HMM) y la 2-amino-4-morfolino-s-triazina (2) se utilizan clínicamente debido a sus propiedades antitumorales. HMM se usa para tratar el cáncer de pulmón, mientras que 2 es efectiva contra el cáncer de ovario .
- Inhibición de la Aromatasa: Ciertas 1,3,5-triazinas, incluidas las que tienen una estructura general similar al compuesto 4, muestran actividad inhibitoria de la aromatasa .
- Antagonismo del Receptor del Factor Liberador de Corticotropina 1 (CRF1): La estructura general 7 muestra una potente actividad antagonista del receptor CRF1 .
Mediación del Refugio de Hierro Microbiano (Sideróforo)
El compuesto 6 de 1,3,5-triazina tiene un posible uso como sideróforo, que juega un papel crucial en la adquisición y el transporte de hierro microbiano .
Protección de la Lesión Gástrica
Los compuestos de tipo 8 exhiben una potente actividad contra los antagonistas de la leucotrieno C4 (LTC4), proporcionando protección contra las lesiones gástricas inducidas por HCl.etanol .
Inhibición de Parásitos Protozoarios
El sustrato 10, una poliamina sustituida por 1,3,5-triazina, demuestra una buena actividad in vitro contra Trypanosoma brucei, el organismo causante de la Tripanosomiasis Africana Humana .
En resumen, este compuesto muestra un potencial diverso en varios campos, desde la actividad antitumoral hasta la mediación del refugio de hierro microbiano. Los investigadores continúan explorando sus aplicaciones, lo que lo convierte en un tema intrigante para futuras investigaciones . ¡Si necesita más información o tiene preguntas específicas, no dude en preguntar! 😊
Propiedades
IUPAC Name |
6-[2-(3-methoxyanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-12-11-25-15-16(22(2)19(27)23(3)17(15)26)21-18(25)24(12)9-8-20-13-6-5-7-14(10-13)28-4/h5-7,10-11,20H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOIQSWFQUKULP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=CC(=CC=C4)OC)N(C(=O)N(C3=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2380605.png)
![N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2380606.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[4-(trifluoromethoxy)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2380607.png)


![3-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2380615.png)

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2380617.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide oxalate](/img/structure/B2380620.png)


![4-[benzyl(methyl)amino]-6-methyl-N-(4-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2380623.png)

![4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B2380628.png)
